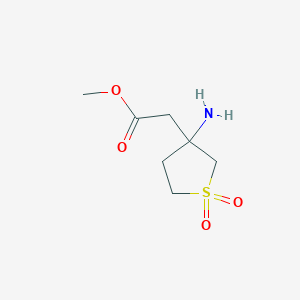

Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate is a chemical compound with the molecular formula C7H13NO4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and exhibit anti-inflammatory effects by interfering with signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate hydrochloride

- Methyl 2-(3-amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetate

Uniqueness

Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl 2-(3-amino-1,1-dioxidotetrahydrothiophen-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on existing research.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₇H₁₃N₁O₄S

- Molecular Weight : 207.25 g/mol

- Key Functional Groups : Amino group, dioxo group, and methyl ester.

The presence of these functional groups suggests potential for various biological activities, including antimicrobial and anticancer properties.

Research indicates that this compound interacts with G protein-gated inwardly rectifying potassium (GIRK) channels. The sulfone group in the compound plays a crucial role in modulating cellular excitability, which is vital for numerous physiological processes. By activating GIRK channels, it may influence neurotransmission and muscle contraction, making it a potential candidate for therapeutic applications.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways that lead to cell death. Further studies are necessary to elucidate its full anticancer mechanisms and efficacy in vivo.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds related to this compound, highlighting their structural features and biological activities:

| Compound Name | Structural Features | Unique Biological Properties |

|---|---|---|

| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Contains thiophene and pyrazole rings | Exhibits similar antimicrobial activity |

| Suprofen | Thiophene derivative | Known for anti-inflammatory effects |

| Articaine | Thiophene-based local anesthetic | Rapid onset and short duration of action |

This comparison illustrates how this compound is unique due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A laboratory study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Cancer Cell Line Research : In vitro tests on human breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability (up to 70% at higher concentrations), suggesting its potential as an anticancer agent.

- GIRK Channel Activation : Electrophysiological studies confirmed that the compound effectively activates GIRK channels, leading to increased potassium ion conductance in neuronal cells.

Properties

IUPAC Name |

methyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-12-6(9)4-7(8)2-3-13(10,11)5-7/h2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWSTZBEXIGVGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCS(=O)(=O)C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.